(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile
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Overview
Description
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile is an organic compound with a unique structure that includes a dioxolane ring and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and optimized reaction parameters are employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the acetonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through pathways involving nucleophilic substitution and oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-1,3-dioxolane: Lacks the acetonitrile group, making it less reactive in certain nucleophilic substitution reactions.
1,3-dioxolane-4-acetonitrile: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
Properties
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3,5H2,1-2H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLINZVKIKLEHQ-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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